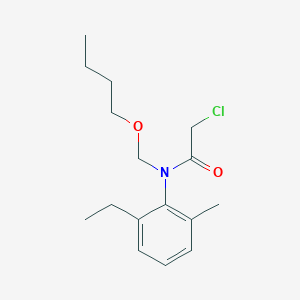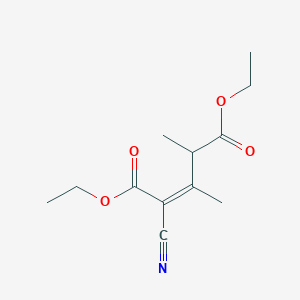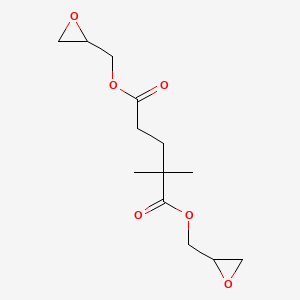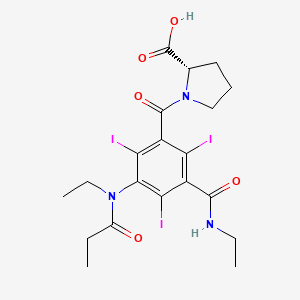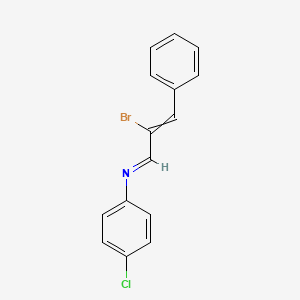
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of bromine, chlorine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine typically involves the reaction of 4-chloroaniline with cinnamaldehyde in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanimine
- N-(2-chloro-4-{[(1E)-(4-chlorophenyl)methylidene]amino}phenyl)-4-{[(1E)-(4-chlorophenyl)methylidene]amino}benzamide
- (1E)-(4-Chlorophenyl)cyclopropylmethanone O-(2-methyl-3-phenylbenzyl)oxime
Uniqueness
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these halogen atoms .
Propiedades
Número CAS |
30542-53-1 |
|---|---|
Fórmula molecular |
C15H11BrClN |
Peso molecular |
320.61 g/mol |
Nombre IUPAC |
2-bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H11BrClN/c16-13(10-12-4-2-1-3-5-12)11-18-15-8-6-14(17)7-9-15/h1-11H |
Clave InChI |
FHLXBWZGVPSTLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=NC2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


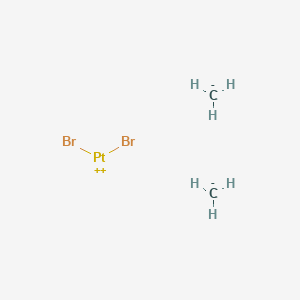
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
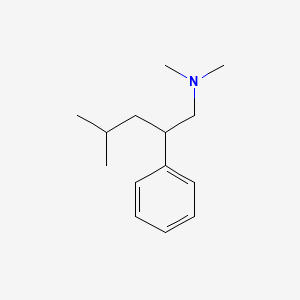
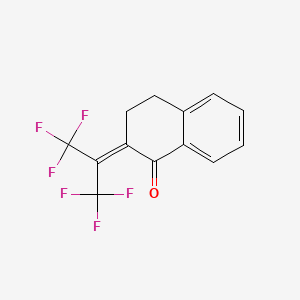
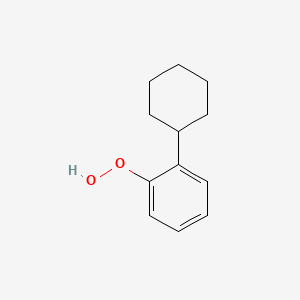
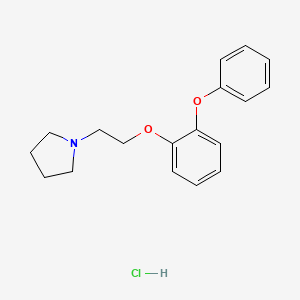
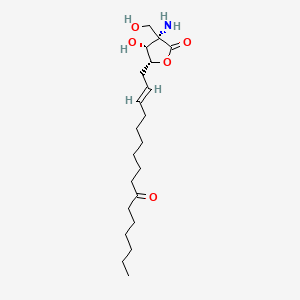
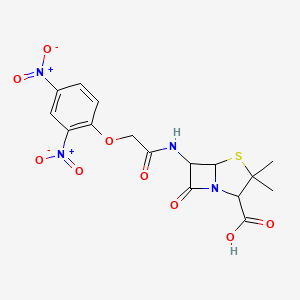
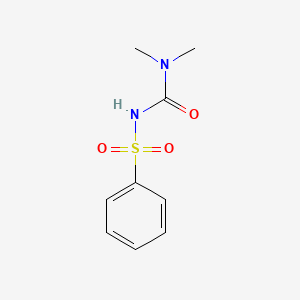
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
